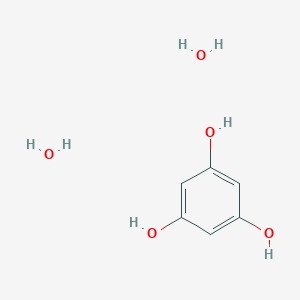

Phloroglucinol dihydrate

Descripción general

Descripción

Phloroglucinol dihydrate is an organic compound with the formula C6H3(OH)3. It is a colorless solid and is used in the synthesis of pharmaceuticals and explosives . It is also utilized in the preparation of active pharmaceutical ingredients such as flopropione . It acts as a reagent for the Tollens’ test for pentoses and plays an important role in the detection of lignin .

Synthesis Analysis

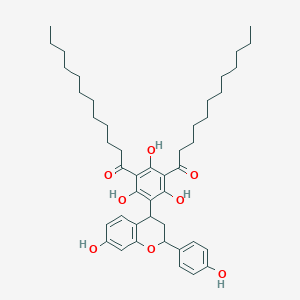

Phloroglucinol was first prepared from phloretin by the Austrian chemist Heinrich Hlasiwetz in 1855 . A modern synthesis of phloroglucinol involves hydrolysis of benzene-1,3,5-triamine and its derivatives . In addition to the chemical synthetic pathways, phloroglucinol compounds are a major class of secondary metabolites .

Molecular Structure Analysis

Phloroglucinol dihydrate has a molecular formula of C6H6O3.2H2O . The enthalpically stable dihydrate phase is unstable below 16% relative humidity and above 50°C .

Chemical Reactions Analysis

Phloroglucinol is a weak triprotic acid with the first two pKas being 8.5 and 8.9 . It is used as a precursor for the synthesis of a variety of compounds . It also plays an important role in the detection of lignin .

Physical And Chemical Properties Analysis

Phloroglucinol dihydrate is a colorless to beige solid . It is soluble in diethyl ether, ethanol, pyridine, and slightly soluble in water . From water, phloroglucinol crystallizes as the dihydrate, which has a melting point of 116–117 °C .

Aplicaciones Científicas De Investigación

Hydrate Formation Research

- Scientific Field: Physical Chemistry

- Application Summary: Phloroglucinol dihydrate is used in the study of hydrate formation, which is important as the inclusion of water molecules affects many solid-state properties and hence determines the required chemical processing, handling, and storage .

- Methods of Application: A unique combination of complementary experimental and computational techniques are used, including moisture sorption analysis, hot-stage microscopy, differential scanning calorimetry, thermogravimetry, isothermal calorimetry, single crystal and powder X-ray diffractometry, and crystal energy landscape calculations .

- Results: The enthalpically stable dihydrate phase is unstable below 16% relative humidity (25 C) and above 50 C (ambient humidity), and the kinetics of hydration/dehydration are relatively rapid with a small hysteresis .

Pharmaceutical Ingredient Preparation

- Scientific Field: Pharmaceutical Chemistry

- Application Summary: Phloroglucinol dihydrate is utilized in the preparation of active pharmaceutical ingredients such as flopropione .

- Methods of Application: The specific methods of application or experimental procedures for the preparation of flopropione using Phloroglucinol dihydrate are not specified in the sources .

- Results: The outcomes of this application are not specified in the sources .

Diazo-Type Printing and Textile Dyeing

- Scientific Field: Industrial Chemistry

- Application Summary: Phloroglucinol dihydrate is used in diazo-type printing and textile dyeing. It links diazo dyes to give a fast black .

- Methods of Application: The specific methods of application or experimental procedures for diazo-type printing and textile dyeing using Phloroglucinol dihydrate are not specified in the sources .

- Results: The outcomes of this application are not specified in the sources .

Cosmetics

- Scientific Field: Cosmetic Chemistry

- Application Summary: In cosmetics, Phloroglucinol dihydrate is used as an antioxidant and hair colorant .

- Methods of Application: The specific methods of application or experimental procedures for using Phloroglucinol dihydrate in cosmetics are not specified in the sources .

- Results: The outcomes of this application are not specified in the sources .

Reagent for Detection

- Scientific Field: Analytical Chemistry

- Application Summary: Phloroglucinol dihydrate acts as a reagent for the Tollens’ test for pentoses. It is mixed with hydrochloric acid and plays an important role for the detection of lignin (Wiesner test) .

- Methods of Application: The specific methods of application or experimental procedures for the Tollens’ test for pentoses and the detection of lignin using Phloroglucinol dihydrate are not specified in the sources .

- Results: The outcomes of this application are not specified in the sources .

Painkillers and Fever Reducers

- Scientific Field: Pharmaceutical Chemistry

- Application Summary: Phloroglucinol dihydrate is known for its analgesic and antipyretic properties, making it useful in painkillers and fever reducers .

- Methods of Application: The specific methods of application or experimental procedures for the preparation of painkillers and fever reducers using Phloroglucinol dihydrate are not specified in the sources .

- Results: The outcomes of this application are not specified in the sources .

Synthesis of Pharmaceuticals and Explosives

- Scientific Field: Industrial Chemistry

- Application Summary: Phloroglucinol dihydrate is used in the synthesis of pharmaceuticals and explosives .

- Methods of Application: The specific methods of application or experimental procedures for the synthesis of pharmaceuticals and explosives using Phloroglucinol dihydrate are not specified in the sources .

- Results: The outcomes of this application are not specified in the sources .

Rooting Medium for Woody Plants

- Scientific Field: Botany

- Application Summary: When added to rooting media together with auxin, Phloroglucinol dihydrate further stimulates rooting .

- Methods of Application: The specific methods of application or experimental procedures for using Phloroglucinol dihydrate as a rooting medium for woody plants are not specified in the sources .

- Results: The outcomes of this application are not specified in the sources .

Safety And Hazards

Direcciones Futuras

Further work is required for a full understanding of phloroglucinol compound biosynthesis . The combination of traditional biochemistry and molecular biology with new systems biology and synthetic biology tools will provide a better view of phloroglucinol compound biosynthesis and a greater potential of microbial production .

Propiedades

IUPAC Name |

benzene-1,3,5-triol;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3.2H2O/c7-4-1-5(8)3-6(9)2-4;;/h1-3,7-9H;2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPYXTIHPALVENR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046586 | |

| Record name | 1,3,5-Trihydroxybenzene dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless odorless solid; [Merck Index] White or cream odorless crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Phloroglucinol dihydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21477 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Phloroglucinol dihydrate | |

CAS RN |

6099-90-7 | |

| Record name | Phloroglucinol dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006099907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Trihydroxybenzene dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHLOROGLUCINOL DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X7B22BRG1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

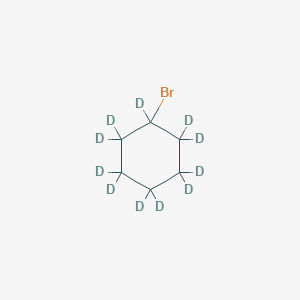

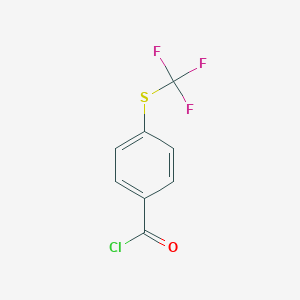

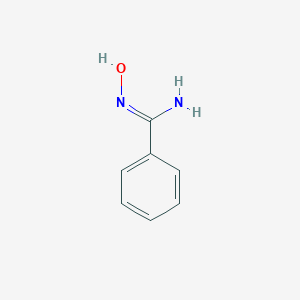

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Borabicyclo[3.3.1]nonane dimer](/img/structure/B57214.png)

![Tert-butyl N-[(2R)-1-(3,4-dichlorophenyl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B57221.png)

![4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride](/img/structure/B57246.png)